molecular formula C15H13Cl2N3O2 B294016 N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide

カタログ番号 B294016
分子量: 338.2 g/mol
InChIキー: DBFZPIPQNOBWEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide, commonly known as DPA-714, is a potent and selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is highly expressed in glial cells and has been implicated in a variety of physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of these conditions.

作用機序

DPA-714 binds specifically to N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide, which is upregulated in activated microglia and astrocytes in response to neuroinflammatory stimuli. Binding of DPA-714 to N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide leads to a conformational change in the protein, which activates downstream signaling pathways that modulate inflammatory and immune responses, mitochondrial function, and cell death.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a range of biochemical and physiological effects, including inhibition of microglial activation, suppression of pro-inflammatory cytokine production, induction of neuroprotective factors, and promotion of mitochondrial biogenesis. These effects are thought to underlie the therapeutic potential of DPA-714 in neuroinflammatory and neurodegenerative conditions.

実験室実験の利点と制限

One major advantage of DPA-714 as a radioligand for N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide is its high selectivity and affinity for the protein, which allows for sensitive and specific detection of N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide expression in vivo. However, DPA-714 has a relatively short half-life and is rapidly metabolized in vivo, which can limit its utility for longitudinal studies. In addition, the use of DPA-714 for imaging N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in humans is currently limited by regulatory and ethical considerations.

将来の方向性

There are several potential future directions for research on DPA-714 and N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide. One area of interest is the development of more stable and selective radioligands for N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide imaging, which could enable more precise and longitudinal studies of neuroinflammatory and neurodegenerative conditions. Another area of interest is the investigation of the role of N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in cancer, where it has been implicated in tumor growth and progression. Finally, the therapeutic potential of N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide ligands such as DPA-714 for a range of conditions beyond neuroinflammation and neurodegeneration, such as ischemia-reperfusion injury and psychiatric disorders, is an area of ongoing research.

合成法

DPA-714 can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the reaction of 2-aminopyridine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine, followed by coupling with N-(tert-butoxycarbonyl)-2-aminoethyl methacrylate and deprotection to yield the final product.

科学的研究の応用

DPA-714 has been widely used as a radioligand for imaging N-{2-[(2,4-dichlorobenzoyl)amino]ethyl}-2-pyridinecarboxamide in vivo using positron emission tomography (PET). PET imaging with DPA-714 has been shown to be a sensitive and specific method for detecting neuroinflammation and neurodegeneration in animal models and in humans with conditions such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In addition to its diagnostic potential, DPA-714 has also been investigated for its therapeutic potential in these conditions.

特性

分子式

C15H13Cl2N3O2

分子量

338.2 g/mol

IUPAC名

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C15H13Cl2N3O2/c16-10-4-5-11(12(17)9-10)14(21)19-7-8-20-15(22)13-3-1-2-6-18-13/h1-6,9H,7-8H2,(H,19,21)(H,20,22)

InChIキー

DBFZPIPQNOBWEZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

正規SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

溶解性

43.4 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。